N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride is a synthetic organic compound belonging to the class of arylpiperazine derivatives. It has been investigated for its potential pharmacological activity, particularly related to its interaction with the cannabinoid CB2 receptor. [] This compound plays a crucial role in scientific research, serving as a valuable tool for investigating the function of CB2 receptors and exploring their potential as therapeutic targets.
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride has been identified as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] Inverse agonism implies that the compound binds to the receptor and actively reduces its basal activity, as opposed to simply blocking agonist-induced activity like a neutral antagonist. The compound's ability to decrease guanosine 5′-3-O-(thio)triphosphate (GTPγS) binding to membranes containing hCB2 demonstrates its inverse agonist activity. [] Furthermore, its ability to increase forskolin-stimulated cyclic adenosine monophosphate (cAMP) levels in Chinese hamster ovary (CHO) cells expressing hCB2 further confirms this mechanism. [] It exhibits a higher potency at hCB2 compared to the known CB2-selective dihydropyrazole, SR144528. []
N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-phenylpropanamide hydrochloride, also known as Sch.336, has demonstrated significant potential as an immunomodulatory agent due to its selective inverse agonism at the CB2 receptor. []
Impairment of Cell Migration: Sch.336 effectively impairs the migration of CB2-expressing recombinant cell lines toward the cannabinoid agonist 2-arachidonylglycerol. [] This effect suggests its potential in disrupting the movement of immune cells to inflammatory sites.
Inhibition of Leukocyte Trafficking: In vivo studies have shown that oral administration of Sch.336 significantly inhibits leukocyte trafficking in various rodent models of inflammation. [] This inhibition was observed in models induced by specific chemokines, which are signaling molecules that attract immune cells, and in models induced by antigen challenge, mimicking an immune response.
Blockade of Allergic Lung Inflammation: Sch.336 has been shown to effectively block ovalbumin-induced lung eosinophilia in mice. [] This effect highlights its potential as a therapeutic agent for allergic asthma, as eosinophils are key players in the inflammatory response in the airways.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4